Oclacitinib

描述

奥克拉西汀是一种合成的环己基氨基吡咯并嘧啶类泛素激酶抑制剂,对泛素激酶 1 具有相对的选择性。它主要作为兽药使用,商品名为 Apoquel。 奥克拉西汀有效控制犬类过敏性皮炎引起的过敏性皮炎和瘙痒 . 它于 2013 年在美国获批使用,并于 2023 年在欧盟获批 .

准备方法

奥克拉西汀的合成涉及多个步骤,从容易获得的起始原料开始。其中一种方法包括制备具有特定结构的化合物,然后用该化合物合成奥克拉西汀及其马来酸盐。 这种方法的优势在于不需要柱色谱,适用于工业操作 . 另一种方法是将奥克拉西汀碱溶解在乙醇中,然后加入马来酸溶解在水和乙醇混合物中的混合物 .

化学反应分析

科学研究应用

Management of Atopic Dermatitis

Oclacitinib has been extensively studied for its efficacy in managing atopic dermatitis in dogs. A randomized, double-blind, placebo-controlled trial involving 299 dogs demonstrated significant reductions in pruritus and skin lesions over time. The study indicated that 85% of dogs treated with this compound showed more than a 50% reduction in pruritus scores after four weeks .

Table 1: Efficacy of this compound in Atopic Dermatitis

| Time Point | Pruritus Reduction (%) | Skin Lesion Improvement (%) |

|---|---|---|

| Week 0 | Baseline | Baseline |

| Week 4 | 85 | Significant Reduction |

| Week 8 | Continued Improvement | Significant Reduction |

Treatment of Flea Allergy Dermatitis

In a study focused on flea allergy dermatitis, this compound was shown to reduce pruritic behaviors by 61% as early as 1.5 hours after administration. The average reduction reached 85% within hours following dosing, highlighting its rapid action against flea-induced pruritus .

Table 2: Efficacy in Flea Allergy Dermatitis

| Time Point | Pruritic Behavior Reduction (%) |

|---|---|

| 1.5 hours | 61 |

| 1-5 hours | Up to 85 |

Use in Other Species

Research has also explored the potential use of this compound in other species, particularly in laboratory mice for treating spontaneous ulcerative dermatitis. A study indicated that topical application of this compound significantly improved lesion scores compared to standard treatments, suggesting its broader therapeutic potential beyond canine applications .

Safety and Long-term Effects

Concerns regarding the long-term safety of this compound have been addressed through various studies. A comprehensive review highlighted that while some adverse effects were noted, they were generally mild and manageable. The review emphasized the importance of monitoring renal function and overall health during prolonged use .

Table 3: Reported Adverse Effects

| Adverse Effect | Frequency (%) |

|---|---|

| Vomiting | Low |

| Diarrhea | Low |

| Increased thirst | Moderate |

Case Studies

Several case studies have documented successful outcomes using this compound for managing refractory cases of allergic dermatitis. For instance, one case involved a dog with chronic atopic dermatitis unresponsive to traditional therapies; after initiating treatment with this compound, the dog showed marked improvement within two weeks, with significant reductions in both pruritus and skin lesions.

Case Study Summary

- Patient: Dog with chronic atopic dermatitis

- Treatment: this compound (0.4 mg/kg twice daily)

- Outcome: Significant improvement within two weeks; reduction in pruritus score from severe to mild.

作用机制

奥克拉西汀通过选择性抑制泛素激酶 1 起作用,泛素激酶 1 参与各种促炎和促过敏细胞因子的信号通路。 通过抑制泛素激酶 1,奥克拉西汀减少了这些细胞因子的作用,从而减轻了过敏性皮炎和瘙痒的症状 . 泛素激酶 1 的抑制还有助于下调炎症细胞因子的表达,从而缓解过敏反应 .

相似化合物的比较

奥克拉西汀在对泛素激酶 1 的选择性抑制方面是独一无二的。类似的化合物包括:

生物活性

Oclacitinib, marketed under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor primarily used in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound specifically inhibits JAK1, which plays a critical role in the signaling pathways of various pro-inflammatory and pruritogenic cytokines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound selectively inhibits JAK1-dependent cytokines involved in allergy and inflammation. By targeting this pathway, this compound effectively reduces the activity of several key cytokines, including:

- Interleukin-2 (IL-2)

- Interleukin-4 (IL-4)

- Interleukin-6 (IL-6)

- Interleukin-13 (IL-13)

- Interleukin-31 (IL-31)

The inhibition of these cytokines leads to a decrease in pruritus and inflammation associated with allergic conditions. In vitro studies have shown that this compound has an IC50 (the concentration required to inhibit 50% of the target) ranging from 10 to 249 nm against these cytokines, demonstrating its potency and selectivity for JAK1 over other kinases .

Case Studies

-

Efficacy in Canine Atopic Dermatitis :

A study evaluated the efficacy of this compound in dogs diagnosed with canine atopic dermatitis (CAD). The results indicated that 85% of dogs treated with this compound achieved more than a 50% reduction in pruritus scores after 4 weeks, with significant improvements noted in both pruritus and skin lesions compared to baseline measurements . -

Treatment of Ear Tip Ulcerative Dermatitis :

In a case series involving 25 dogs with ear tip ulcerative dermatitis (ETUD), this compound was administered at standard doses. The treatment resulted in resolution of ETUD in 22 out of 25 dogs within one to three months, highlighting its effectiveness as a therapeutic option when conventional treatments failed .

Comparative Studies

A randomized controlled trial compared the efficacy of this compound to prednisolone, another common anti-inflammatory medication. Both treatments provided rapid relief from pruritus; however, this compound showed superior efficacy on day 14, with a peak reduction in pruritus scores reaching 71% compared to prednisolone's 54% .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical trials. Adverse effects are generally mild and may include gastrointestinal disturbances or transient elevations in liver enzymes. Long-term studies have indicated that continuous use does not significantly increase the risk of serious adverse effects compared to traditional therapies such as glucocorticoids .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity and clinical efficacy of this compound:

属性

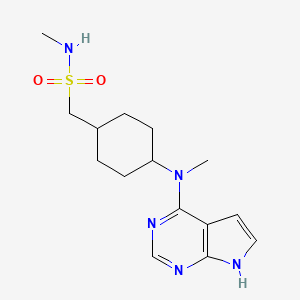

IUPAC Name |

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016299 | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-26-9 | |

| Record name | Oclacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCLACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。